3-(8-Hydroxy-2h-chromen-3-yl)acrylic acid
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Overview
Description
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles widely found in nature. Coumarins have been known for their diverse biological activities and have been used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 8-hydroxycoumarin with an appropriate aldehyde in the presence of a base such as piperidine in ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated acid.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(8-oxo-2H-chromen-3-yl)prop-2-enoic acid.
Reduction: Formation of 3-(8-Hydroxy-2H-chromen-3-yl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The compound can also modulate various signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Uniqueness
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid is unique due to its specific structure, which imparts distinct biological activities.
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-(8-hydroxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-6,13H,7H2,(H,14,15) |
InChI Key |
RGELSLDNPCBSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)O)C=CC(=O)O |
Origin of Product |
United States |
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